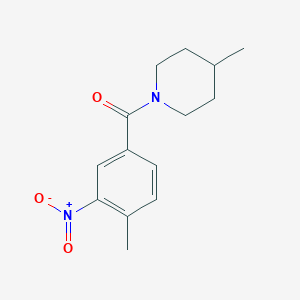

(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-3-nitrophenyl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-5-7-15(8-6-10)14(17)12-4-3-11(2)13(9-12)16(18)19/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHGSMPPGZGSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: The ketone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)

Hydrolysis: Sodium hydroxide, hydrochloric acid

Major Products Formed

Reduction: (4-Methyl-3-aminophenyl)(4-methylpiperidin-1-yl)methanone

Substitution: Various substituted derivatives depending on the electrophile used

Hydrolysis: 4-Methyl-3-nitrobenzoic acid and 4-methylpiperidine

Scientific Research Applications

(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone (MPMPM)

- Structure : Lacks the nitro group, with a 4-methylphenyl substituent.

- Key Findings: MPMPM exhibits an energy band gap of 5.20 eV (DFT calculation). Substituted derivatives (e.g., nitro, cyano) show reduced band gaps (4.89–5.05 eV) and higher hyperpolarizability (β: 1.72–3.70 × 10⁻³⁰ esu) compared to MPMPM (β: 1.25 × 10⁻³⁰ esu) . Implication: The nitro group in the target compound likely enhances NLO performance by lowering the band gap and increasing electron delocalization.

4-Methylpiperidin-1-yl(4-nitrophenyl)methanone (4b)

- Structure : Contains a para-nitro group instead of meta-nitro.

- Key Data: Molecular weight: 249 g/mol (C₁₃H₁₆N₂O₃) . NMR shifts: δ 8.26 (d, aromatic H), 1.08–1.27 (m, piperidine H) .

Thermal Stability and Crystal Packing

Di(1H-tetrazol-5-yl)methanone Oxime and Derivatives

- Structure : Stabilized by extensive hydrogen bonding.

- Key Data: Decomposition temperatures: 247.6°C (5,5′-(hydrazonomethylene)bis(1H-tetrazole)), 288.7°C (di(1H-tetrazol-5-yl)methanone oxime) .

(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone

- Structure: Features a bulky tosylquinoline group.

- Key Data :

ERK Kinase-Targeted Sulfonamide Derivatives

Biological Activity

(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a nitrophenyl moiety linked to a piperidine ring, which may enhance its lipophilicity and biological efficacy. Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is CHNO, with a molecular weight of 262.3 g/mol. The compound features a ketone functional group, which is critical for its biological activity. The presence of both a methyl group and a nitro group on the phenyl ring enhances its interaction with biological targets.

Synthesis

The synthesis of (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction conditions usually include:

- Solvent : Dichloromethane or chloroform

- Temperature : Room temperature to reflux

- Reaction time : Several hours to overnight

Antimicrobial Properties

Research indicates that compounds similar to (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have been shown to inhibit bacterial growth effectively. The mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. For example, compounds with similar nitrophenyl structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, the nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells.

The biological activity of (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone may be attributed to its ability to interact with specific molecular targets in biological systems. These interactions can lead to the inhibition or activation of various signaling pathways. For instance, the compound may inhibit microtubule assembly, which is crucial for cell division, thereby exerting its anticancer effects.

Case Studies

- Anticancer Screening : A study evaluated several compounds similar to (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone for their ability to inhibit microtubule assembly at concentrations around 20 μM. Results indicated significant inhibition rates (40.76–52.03%), suggesting potential as microtubule-destabilizing agents.

- Caspase Activation : In vitro studies demonstrated that certain derivatives could enhance caspase-3 activity by 1.33–1.57 times at concentrations of 10 μM in MDA-MB-231 cells, confirming their role in promoting apoptosis.

Comparative Table of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Methylacetophenone | Ketone group, methyl substitution | Antimicrobial, anti-inflammatory |

| 3-Nitroaniline | Nitro group on aniline | Antimicrobial, potential anticancer |

| 4-Methylpiperidine | Piperidine ring with methyl substitution | Neuroactive properties |

| (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone | Nitro and piperidine moieties | Antimicrobial, anticancer |

Q & A

How can the synthesis of (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone be optimized for higher yield and purity?

Answer:

Synthesis optimization involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key steps include:

- Coupling Conditions : Use catalysts like HATU or DCC for amide bond formation between 4-methyl-3-nitrobenzoic acid and 4-methylpiperidine .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol enhances purity .

- Yield Monitoring : Track intermediates via TLC and optimize reaction times (e.g., 12–24 hours for nitro-group stability) .

What computational methods are used to predict the biological activity of this compound?

Answer:

Advanced computational tools include:

- Molecular Docking : Predict binding affinity to targets like sigma receptors using AutoDock Vina or Schrödinger .

- QSAR Modeling : Correlate structural features (e.g., nitro group position, piperidine substitution) with activity using datasets from PubChem or ChEMBL .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and toxicity risks .

- Example : A docking score < −7 kcal/mol suggests strong binding to CNS targets .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and nitro-group carbons .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 303.147) .

- IR Spectroscopy : Detect C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

How can crystallographic data resolve conformational ambiguities in the piperidine ring?

Answer:

- X-ray Diffraction : Resolve puckering parameters (e.g., Cremer-Pople coordinates) to analyze ring non-planarity .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., O···H–N) stabilizing the crystal lattice .

- Data Challenges : Address twinning or disorder using SHELXL refinement with restraints on bond lengths/angles .

How does the compound’s reactivity vary under acidic vs. basic conditions?

Answer:

- Acidic Conditions : Nitro groups resist hydrolysis, but the methanone moiety may undergo protonation, altering solubility .

- Basic Conditions : Piperidine’s tertiary amine may deprotonate, increasing nucleophilicity for alkylation or acylation .

- Reduction : LiAlH₄ reduces ketones to alcohols, while NaBH₄ selectively targets sulfonyl groups (if present) .

What experimental techniques elucidate interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Cellular Assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to assess cAMP modulation .

How is chromatographic purity assessed during synthesis?

Answer:

- HPLC Methods :

- Reference Standards : Compare retention times with authenticated samples (e.g., NIST reference materials) .

How can contradictions in biological activity data be resolved?

Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ values .

- Structural Confirmation : Re-analyze compound identity via XRD or 2D NMR (COSY, HSQC) to rule out degradation .

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets; consider batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.